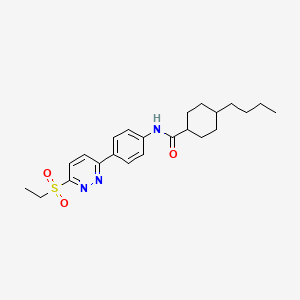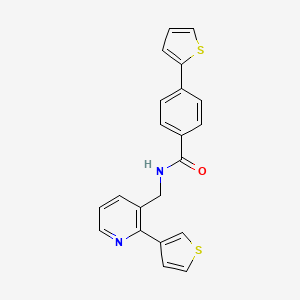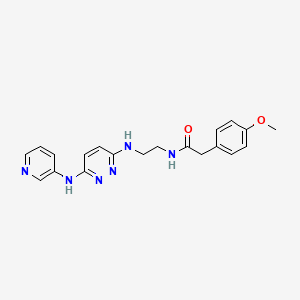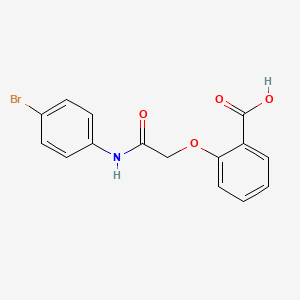
N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C26H32N4O5 and its molecular weight is 480.565. The purity is usually 95%.
BenchChem offers high-quality N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Modulation of Genotoxicity : N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives, related to the compound , have been used to modulate the genotoxicity of ethoxyquin, a preservative in animal feeds. Studies have shown that PBN and its derivatives can reduce DNA damage caused by ethoxyquin in human lymphocytes (Skolimowski et al., 2010).
Antioxidant and Anticancer Activity : Novel derivatives bearing structural similarities to the compound have demonstrated significant antioxidant activity, exceeding that of known antioxidants like ascorbic acid. They also showed promising anticancer activity against specific human cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).
Antimicrobial Activities : New derivatives of 1,2,4-Triazole, structurally related to the compound, have been synthesized and exhibited good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
Pharmacological Applications : Quinazoline derivatives have been explored for their pharmacological applications, including diuretic, antihypertensive, and anti-diabetic potentials. Some compounds have shown significant activity in these areas (Rahman et al., 2014).
Synthesis and Characterization : The synthesis and characterization of various quinazoline derivatives have been extensively studied, providing insights into the properties and potential applications of these compounds in medicinal chemistry (Desai et al., 2007).
Anticonvulsant Activity : Hybrid compounds derived from pyrrolidin-1-yl propanamides and butanamides, structurally similar to the compound of interest, have been synthesized and evaluated for anticonvulsant activity. Some of these compounds displayed broad-spectrum activity in preclinical seizure models, suggesting potential applications in treating epilepsy (Kamiński et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 2-ethoxyaniline with ethyl acetoacetate to form 2-(2-ethoxyphenyl)-2-oxoethyl acetoacetate, which is then reacted with anthranilic acid to form 2-(2-ethoxyphenyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid. This intermediate is then coupled with N-butyl-1,4-diaminobutane to form the final product.", "Starting Materials": [ "2-ethoxyaniline", "ethyl acetoacetate", "anthranilic acid", "N-butyl-1,4-diaminobutane" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(2-ethoxyphenyl)-2-oxoethyl acetoacetate.", "Step 2: Reaction of 2-(2-ethoxyphenyl)-2-oxoethyl acetoacetate with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form 2-(2-ethoxyphenyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid.", "Step 3: Coupling of 2-(2-ethoxyphenyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid with N-butyl-1,4-diaminobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |
CAS番号 |
899786-71-1 |
製品名 |
N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |
分子式 |
C26H32N4O5 |
分子量 |
480.565 |
IUPAC名 |
N-butyl-4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H32N4O5/c1-3-5-16-27-23(31)15-10-17-29-25(33)19-11-6-8-13-21(19)30(26(29)34)18-24(32)28-20-12-7-9-14-22(20)35-4-2/h6-9,11-14H,3-5,10,15-18H2,1-2H3,(H,27,31)(H,28,32) |
InChIキー |
NEDAQWRHGQZWBJ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3OCC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2821649.png)




![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821658.png)
![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2821660.png)

![3-[(Benzyloxy)methyl]pentane-1,5-diol](/img/structure/B2821663.png)


![3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B2821670.png)
